Fmoc-Tyr(tBu)-OPfp

Übersicht

Beschreibung

Fmoc-Tyr(tBu)-OH, also known as Fmoc-O-tert-butyl-L-tyrosine, is a derivative of tyrosine . It is extensively used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) protocols . This compound is incorporated into growing peptide chains while protecting the amino and side chain hydroxyl groups .

Synthesis Analysis

Fmoc-Tyr(tBu)-OH is the preferred tyrosine derivative for solid phase peptide synthesis by Fmoc protocols . The synthesis of this compound involves an acylation reaction with fluorenyl methaneoxycarbonyl azide . After the reaction, the crude product is extracted with ethyl acetate under pH 9-10 conditions . It can be used to synthesize Leu-EnkephalinAmide via solid phase synthesis in water .Molecular Structure Analysis

The empirical formula of Fmoc-Tyr(tBu)-OH is C28H29NO5 . Its molecular weight is 459.53 . The structure contains a chiral center, so it can exist in two enantiomers and has optical activity .Chemical Reactions Analysis

Fmoc-Tyr(tBu)-OH is involved in a deprotection reaction of the Fmoc group when a solution of it dissolved in DMF is mixed together with a solution of piperidine and DMF mixed at a 1:4 ratio . This reaction occurs at room temperature .Physical And Chemical Properties Analysis

Fmoc-Tyr(tBu)-OH is a white to light yellow crystalline powder . It is insoluble in water and petroleum ether, but soluble in ethyl acetate, methanol, and DMF . Its melting point is 150-151°C . It has specific optical rotation [α]20D + 5.2° (0.5-2.0mg/ml, ethyl acetate), [α]20D-27.6° (0.5-2.0 mg/ml, DMF), [α]20D-6° (0.5-2.0 mg/ml, methanol) .Wissenschaftliche Forschungsanwendungen

Synthesis of Phosphopeptides : It has been used in the preparation of phosphotyrosine building blocks for the synthesis of phosphopeptides, which are fragments of murine adipocyte lipid-binding protein. The use of Fmoc-Tyr(tBu)-OPfp in this context eliminates byproducts like pyrophosphates (Krog-Jensen, Christensen, & Meldal, 1999).

High-Yield Glycopeptide Synthesis : Fmoc-Tyr(tBu)-OPfp has been effectively used for the synthesis of O-glycopeptides, showing high yield and stereoselectivity. This makes it a valuable tool in the routine synthesis of glycosylated peptides, which are important in various biological processes (Gangadhar, Jois, & Balasubramaniam, 2004).

Solid-Phase Glycopeptide Synthesis : It has been utilized in the solid-phase synthesis of tyrosine-glycosylated glycogenin fragments. These are tested as substrates for glucosylation by glycogenin, which is significant for understanding glycogen metabolism (Jansson et al., 1996).

Synthesis of Glycosylated Tyrosine Derivatives : Research has also focused on the synthesis of 1,2-cis and 1,2-trans glycosylated tyrosine derivatives using Fmoc-Tyr(tBu)-OPfp, which is important for the development of novel glycopeptides (Jensen, Meldal, & Bock, 1993).

Aspartate Protecting Group Applications : Although not directly involving Fmoc-Tyr(tBu)-OPfp, research into new derivatives for protecting aspartate in peptide synthesis, which is a common issue in Fmoc/tBu chemistry, highlights the ongoing development in the field of peptide synthesis (Behrendt et al., 2015).

Zukünftige Richtungen

Peptides are gaining considerable attention as potential drugs . The Fmoc/tBu solid-phase synthesis, which uses Fmoc-Tyr(tBu)-OH, is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy could have a smaller impact on the environment and on human health if greener solvents are adopted .

Eigenschaften

IUPAC Name |

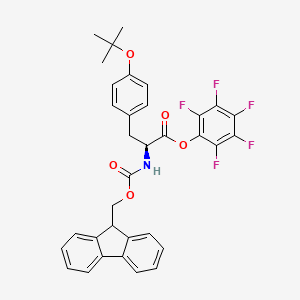

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28F5NO5/c1-34(2,3)45-19-14-12-18(13-15-19)16-25(32(41)44-31-29(38)27(36)26(35)28(37)30(31)39)40-33(42)43-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,40,42)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOSTZDWXCEVJP-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28F5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447069 | |

| Record name | Fmoc-Tyr(tBu)-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Tyr(tBu)-OPfp | |

CAS RN |

86060-93-7 | |

| Record name | Fmoc-Tyr(tBu)-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-a-Fmoc-O-t.-butyl-L-tyrosin pentafluorphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid](/img/structure/B571445.png)